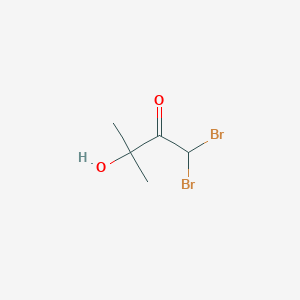
1,1-Dibromo-3-hydroxy-3-methylbutan-2-one
Übersicht
Beschreibung
1,1-Dibromo-3-hydroxy-3-methylbutan-2-one is an organic compound with the molecular formula C5H8Br2O2 It is a brominated derivative of 3-hydroxy-3-methylbutan-2-one and is characterized by the presence of two bromine atoms attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dibromo-3-hydroxy-3-methylbutan-2-one can be synthesized through the bromination of 3-hydroxy-3-methylbutan-2-one. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction parameters to achieve high yield and purity. The product is then purified through techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibromo-3-hydroxy-3-methylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines.
Reduction Reactions: The compound can be reduced to form 3-hydroxy-3-methylbutan-2-one by using reducing agents like zinc and hydrochloric acid.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 3-hydroxy-3-methylbutan-2-one derivatives.
Reduction: Formation of 3-hydroxy-3-methylbutan-2-one.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-3-hydroxy-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-dibromo-3-hydroxy-3-methylbutan-2-one involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine atoms. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine atoms, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromo-3-methylbutane: Another brominated derivative with different bromination pattern.
3-Hydroxy-3-methylbutan-2-one: The non-brominated parent compound.
1-Bromo-3-methyl-2-butanone: A monobrominated derivative with bromine at a different position.
Uniqueness
1,1-Dibromo-3-hydroxy-3-methylbutan-2-one is unique due to the presence of two bromine atoms on the same carbon atom, which imparts distinct reactivity and chemical properties compared to its mono- and non-brominated counterparts. This unique structure allows for specific applications and reactions that are not possible with similar compounds.
Eigenschaften
IUPAC Name |
1,1-dibromo-3-hydroxy-3-methylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2O2/c1-5(2,9)3(8)4(6)7/h4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTJJLMMPHCKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C(Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465874 | |
| Record name | 1,1-dibromo-3-hydroxy-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425379-08-4 | |
| Record name | 1,1-dibromo-3-hydroxy-3-methylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
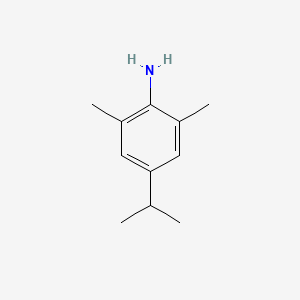
![2-[4-(4-chlorobenzoyl)phenoxy]acetic Acid](/img/structure/B3052505.png)
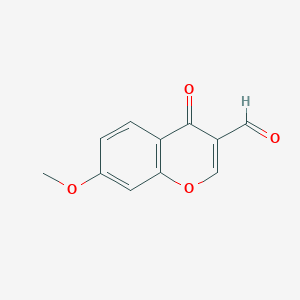
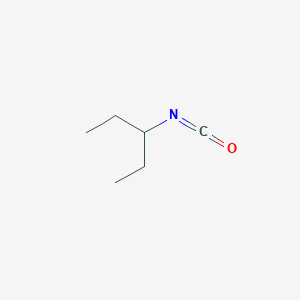
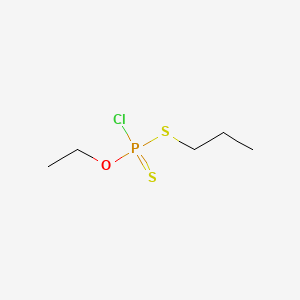
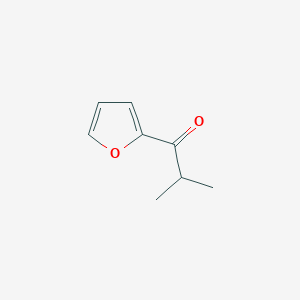
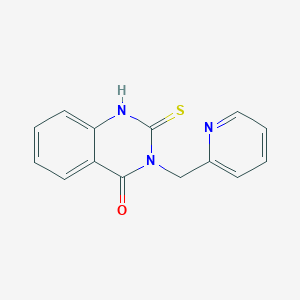


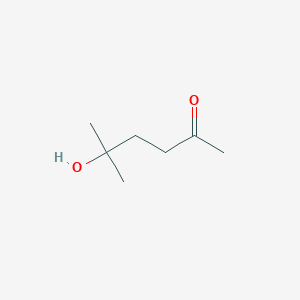
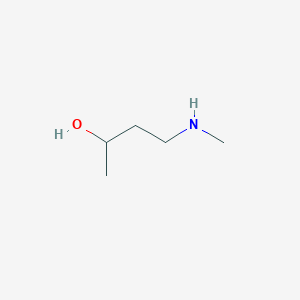

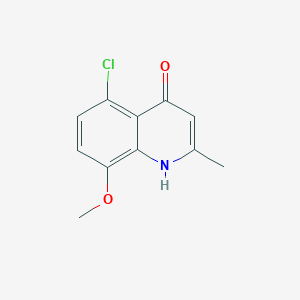
![2-[(3-Methylbut-2-en-1-yl)oxy]naphthalene-1,4-dione](/img/structure/B3052526.png)
